



Application Notes and Protocols: Utilizing Rimonabant Hydrochloride in Rodent Models of Addiction

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Compound of Interest		
Compound Name:	Rimonabant Hydrochloride	
Cat. No.:	B1680640	Get Quote

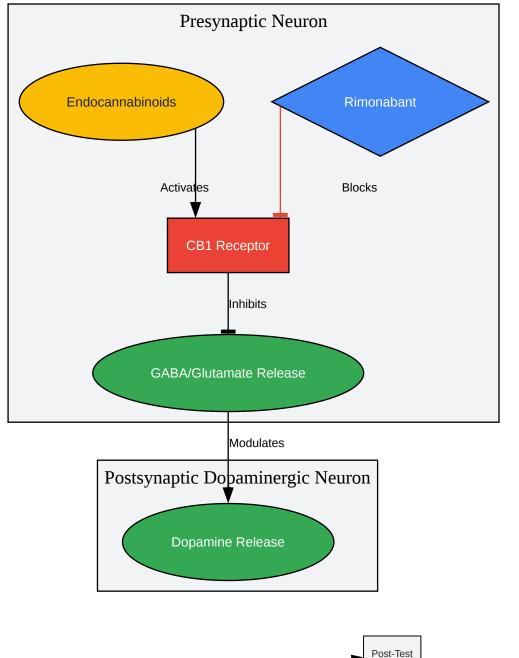
For Researchers, Scientists, and Drug Development Professionals

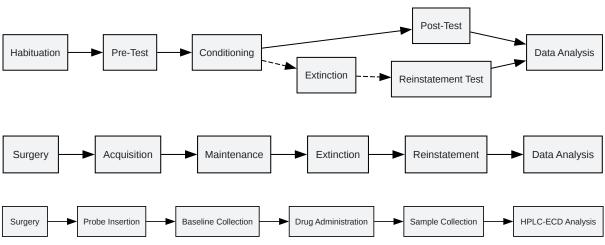
These application notes provide a comprehensive overview and detailed protocols for the use of **Rimonabant Hydrochloride** (also known as SR141716A) in preclinical rodent models of addiction. Rimonabant, a selective cannabinoid CB1 receptor antagonist and inverse agonist, has been instrumental in elucidating the role of the endocannabinoid system in the neurobiology of addiction.[1][2][3] Its ability to modulate the rewarding effects of various drugs of abuse makes it a critical tool for addiction research.[4]

Mechanism of Action

Rimonabant primarily acts by blocking or reversing the activation of CB1 receptors by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).[1] These receptors are densely expressed in brain regions implicated in reward and motivation, including the mesolimbic dopamine system.[4][5] By antagonizing CB1 receptors, Rimonabant can attenuate the dopamine release in the nucleus accumbens that is associated with the rewarding effects of drugs of abuse and palatable foods.[5][6][7] Chronic administration of Rimonabant has also been shown to increase the availability of dopamine D2 receptors in the striatum, suggesting a potential mechanism for its effects on reward processing.[8]









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References

- 1. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 2. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rimonabant: From RIO to Ban PMC [pmc.ncbi.nlm.nih.gov]
- 5. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]
- 6. The cannabinoid antagonist SR 141716A (Rimonabant) reduces the increase of extracellular dopamine release in the rat nucleus accumbens induced by a novel high palatable food PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phasic Dopamine Release Evoked by Abused Substances Requires Cannabinoid Receptor Activation | Journal of Neuroscience [jneurosci.org]
- 8. Cannabinoid-1 receptor antagonist rimonabant (SR141716) increases striatal dopamine D2 receptor availability PubMed [pubmed.ncbi.nlm.nih.gov]
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